ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 229020-85-3
VCID: VC2238365
InChI: InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3
SMILES: CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

CAS No.: 229020-85-3

VCID: VC2238365

Molecular Formula: C21H18N2O3

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate - 229020-85-3

Description

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound that belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of extensive literature specifically on this compound, its structure suggests potential interest in medicinal chemistry due to the presence of indole moieties.

Biological Activity and Potential Applications

While specific biological activities of this compound are not well-documented, indole derivatives generally exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of two indole rings may enhance or modify these effects.

Research Findings and Challenges

Due to the limited availability of research specifically targeting ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, there is a need for further studies to explore its chemical properties, biological activities, and potential applications. Challenges include synthesizing the compound efficiently and assessing its safety and efficacy in biological systems.

CAS No. 229020-85-3
Product Name ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
IUPAC Name ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate
Standard InChI InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3
Standard InChIKey NBWZBIQORCXFEP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
Canonical SMILES CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
PubChem Compound 15447913
Last Modified Aug 16 2023

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